L-Aspartic Acid-d3

Catalog No.
S685480
CAS No.
3842-25-9
M.F
C4H7NO4
M. Wt
136.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic Acid-d3

CAS Number

3842-25-9

Product Name

L-Aspartic Acid-d3

IUPAC Name

(2S)-2-amino-2,3,3-trideuteriobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

136.12 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D

InChI Key

CKLJMWTZIZZHCS-RBXBQAPRSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Synonyms

S)-2-Aminobutanedioic Acid-d3; (S)-Aminobutanedioic Acid-d3; L-(+)-Aspartic Acid-d3; L-Aminosuccinic Acid-d3; L-Asparagic Acid-d3; L-Asparaginic Acid-d3; NSC 3973-d3; NSC 79553-d3;

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N

L-Aspartic Acid-d3 (CAS 3842-25-9) is a stable isotope-labeled (SIL) analog of the proteinogenic amino acid L-aspartic acid, featuring specific deuterium substitution at the alpha and beta carbons (2,3,3-d3). In analytical chemistry and clinical diagnostics, it serves as the gold-standard internal standard for the absolute quantification of aspartate in complex biological matrices. By providing a chemically identical but mass-shifted profile, it enables precise correction for matrix effects, ion suppression, and extraction recovery variations that are critical in high-throughput LC-MS/MS metabolomics, therapeutic drug monitoring, and NMR relaxometry workflows[1].

Generic substitution with unlabeled L-aspartic acid or structurally similar amino acids (like L-glutamic acid) fails fundamentally in mass spectrometry and quantitative NMR. Unlabeled aspartic acid cannot be distinguished from high-concentration endogenous baseline levels, making absolute quantification impossible. While structural analogs can provide a different mass, they do not co-elute precisely with endogenous aspartate in liquid chromatography, exposing them to different time-dependent ion suppression zones in the electrospray ionization (ESI) source. Furthermore, alternative isotopes like 13C or 15N are often more expensive to procure, whereas the +3 Da mass shift of the d3 isotopologue perfectly bypasses the M+1 and M+2 natural heavy isotope overlap of endogenous aspartate, ensuring a clean, background-free multiple reaction monitoring (MRM) channel [1].

Absolute Quantification Accuracy in Plasma via LC-MS/MS

When used as an internal standard for therapeutic drug monitoring, L-Aspartic Acid-d3 enables highly accurate quantification of plasma aspartate levels by perfectly correcting for matrix-induced ion suppression [1].

Evidence DimensionQuantification Accuracy & Precision
Target Compound DataInter- and intra-batch accuracies of 96.6%–106.0% with CV <7%
Comparator Or BaselineExternal calibration without SIL-IS (subject to severe matrix suppression)
Quantified DifferenceMaintains <7% CV and near-100% accuracy in complex plasma matrices
ConditionsHuman plasma extraction (30% sulfosalicylic acid), Imtakt Intrada amino acid column, UPLC-MS/MS

Ensures regulatory-compliant reproducibility for clinical assays, such as L-asparaginase activity monitoring, where matrix suppression would otherwise distort results.

Isotopic Mass Shift for Background-Free MRM

The 2,3,3-d3 labeling strategy provides a critical mass shift that prevents signal interference from the natural isotopic distribution of highly abundant endogenous aspartate [1].

Evidence DimensionPrecursor Mass Shift (m/z)
Target Compound Data+3.018 Da mass shift (e.g., m/z 137.1 precursor)
Comparator Or BaselineEndogenous L-Aspartic Acid (m/z 134.1, with natural 13C/15N isotopes at M+1 and M+2)
Quantified DifferenceThe +3 Da shift completely bypasses the M+1/M+2 isotopic overlap (<1% cross-talk)
ConditionsElectrospray ionization (ESI) multiple reaction monitoring (MRM) mass spectrometry

Prevents false-positive signal inflation from high-concentration endogenous baseline, enabling lower limits of quantitation (LOQ) and wider dynamic ranges.

Chiral Derivatization Compatibility for Trace Enantiomer Assays

For neurochemical profiling, L-Aspartic Acid-d3 undergoes identical pre-column derivatization kinetics to endogenous aspartate, ensuring exact recovery correction [1].

Evidence DimensionPre-column Derivatization Yield & Co-elution
Target Compound DataIdentical NBD-F derivatization yield and exact chromatographic co-elution
Comparator Or BaselineStructural Analog IS (e.g., L-Glutamic acid) showing different derivatization kinetics and retention time deviations
Quantified DifferenceEliminates retention time drift and differential recovery errors during trace D-aspartate quantification
ConditionsCapillary HPLC-MS/MS with 7-fluoro-4-nitrobenzoxadiazole (NBD-F) tagging on teicoplanin aglycon chiral stationary phases

Guarantees accurate recovery correction for trace D-aspartate quantification in complex neurochemical matrices where derivatization efficiency varies.

Isolation of Inter-Molecular Dynamics in NMR Relaxometry

In physical chemistry, selectively deuterating the carbon backbone of aspartic acid simplifies complex proton relaxation spectra [1].

Evidence Dimension1H Spin-Lattice Relaxation Pathways
Target Compound DataAbsence of alpha/beta 1H-1H intra-molecular dipolar coupling
Comparator Or BaselineFully Protonated L-Aspartic Acid (h7) conflating intra- and inter-molecular 1H-1H relaxation signals
Quantified DifferenceAllows precise mathematical isolation of inter-molecular 1H-2H relaxation contributions
Conditions1H spin-lattice relaxometry (10 kHz to 10 MHz) in binary mixtures (e.g., glycerol) across 278–298 K

Crucial for researchers studying solvent-solute interactions, as protonated analogs obscure specific molecular dynamic pathways.

Clinical Therapeutic Drug Monitoring (TDM)

Monitoring L-asparaginase activity in acute lymphoblastic leukemia treatments by quantifying the exact depletion of L-asparagine and generation of L-aspartic acid in serum using L-Aspartic Acid-d3 as the internal standard [1].

Targeted Metabolomics & Biomarker Discovery

High-throughput profiling of amino acid panels in plasma or serum, where stepwise dilution and SIL-IS correction are required to handle the large dynamic range of endogenous amino acids without matrix suppression [2].

Neurochemical Enantiomer Profiling

Quantifying trace levels of D-aspartic acid against high backgrounds of L-aspartic acid in brain tissue, using chiral chromatography coupled with MS/MS and pre-column derivatization [3].

NMR Solvent-Solute Dynamics Studies

Investigating binary liquid dynamics and protein surface hydration where selective deuteration of the aspartic acid backbone is required to simplify 1H spin-lattice relaxation spectra [4].

XLogP3

-2.8

Wikipedia

L-Aspartic acid-2,3,3-d3

Dates

Last modified: 08-15-2023

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